molecular formula C9H7FN2S2 B132162 (4-Fluorophenyl) methyl cyanocarbonimidodithioate CAS No. 152382-02-0

(4-Fluorophenyl) methyl cyanocarbonimidodithioate

Cat. No. B132162
M. Wt: 226.3 g/mol
InChI Key: SDLYUKPCQODJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl) methyl cyanocarbonimidodithioate, commonly known as FMC, is an organosulfur compound. It is a potent inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. FMC has been studied extensively for its potential use as a pesticide and as a treatment for Alzheimer's disease.

Mechanism Of Action

FMC works by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system. In pests, this overstimulation can lead to paralysis and death. In Alzheimer's disease, the accumulation of acetylcholine can improve cognitive function.

Biochemical And Physiological Effects

FMC has been shown to have both acute and chronic toxic effects on animals. Acute exposure to FMC can cause symptoms such as tremors, convulsions, and respiratory failure. Chronic exposure to FMC can cause damage to the nervous system, liver, and kidneys. FMC has also been shown to have endocrine-disrupting effects.

Advantages And Limitations For Lab Experiments

FMC is a potent inhibitor of acetylcholinesterase, making it a valuable tool in the study of the nervous system. It can be used to study the effects of acetylcholine accumulation on the nervous system. However, FMC is also highly toxic, making it difficult to work with in laboratory settings.

Future Directions

Future research on FMC could focus on developing safer and more effective pesticides that target specific pests. FMC could also be studied further for its potential use as a treatment for Alzheimer's disease. Additionally, research could focus on developing new compounds that target acetylcholinesterase with fewer toxic effects.

Synthesis Methods

FMC can be synthesized by reacting 4-fluorobenzyl chloride with sodium cyanodithioimidocarbonate. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

FMC has been extensively studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase. It has been shown to be effective against a wide range of pests, including insects and mites. FMC has also been studied for its potential use as a treatment for Alzheimer's disease. It has been shown to improve cognitive function in animal models of the disease.

properties

IUPAC Name

[(4-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S2/c1-13-9(12-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLYUKPCQODJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375658
Record name (4-Fluorophenyl) methyl cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl) methyl cyanocarbonimidodithioate

CAS RN

152382-02-0
Record name Carbonimidodithioic acid, cyano-, 4-fluorophenyl methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152382-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl) methyl cyanocarbonimidodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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